1-(3-Pyrrolidinopropyl)Piperazine
Overview
Description
“1-(3-Pyrrolidinopropyl)Piperazine” is an organic compound with the empirical formula C11H23N3 and a molecular weight of 197.32 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring containing two opposing nitrogen atoms . The SMILES string representation of the molecule is C1CCN(C1)CCCN2CCNCC2 .Scientific Research Applications
Enhancing Peptide Analysis
Piperazine-based derivatives, including 1-(2-pyridyl)piperazine and others, have been utilized for derivatizing carboxyl groups on peptides. This improves ionization efficiency in mass spectrometry, aiding in more sensitive peptide detection and proteome analysis, as demonstrated with peptides such as RI-7 and AF-11 (Qiao et al., 2011).
Anticonvulsant Agent Development
A study on 1,3-substituted pyrrolidine-2,5-dione derivatives, which include compounds with a piperazine moiety, revealed potent anticonvulsant activities. These compounds showed a promising protective index, suggesting their potential in developing new antiepileptic drugs (Rybka et al., 2017).
Synthesis and Docking Studies
In medicinal chemistry, piperazine-1-yl-1H-indazole derivatives play a crucial role. The synthesis of novel compounds like 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole and their docking studies are important for drug development (Balaraju et al., 2019).
Antiarrhythmic and Antihypertensive Effects
Research on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which include 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated strong antiarrhythmic and antihypertensive activities. These effects were attributed to their alpha-adrenolytic properties, showing the therapeutic potential of such compounds (Malawska et al., 2002).
Preparation of Nanoparticles
A study introduced a binuclear cerium(III) complex involving piperazine for the preparation of CeO2 nanoparticles. These nanoparticles were characterized and evaluated for their properties, indicating the application of piperazine derivatives in materials science (Derakhshandeh et al., 2017).
Safety and Hazards
“1-(3-Pyrrolidinopropyl)Piperazine” is classified as Eye Damage 1, Skin Irritant 2, and Specific Target Organ Toxicity - Single Exposure 3. It has the signal word “Danger”. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 1-(3-Pyrrolidinopropyl)Piperazine is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
This compound acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .
Biochemical Pathways
It is known that the compound’s action on the gaba receptor can lead to a series of downstream effects, primarily resulting in the paralysis of parasites .
Pharmacokinetics
It is known that upon entry into the systemic circulation, similar compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily result in the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Action Environment
Like many chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
1-(3-pyrrolidin-1-ylpropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-2-7-13(6-1)8-3-9-14-10-4-12-5-11-14/h12H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXVYOQQRAMPQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371946 | |
Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
224309-80-2 | |
Record name | 1-(3-Pyrrolidinopropyl)Piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 224309-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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